![molecular formula C18H24ClFN2O B2748857 N-(3-Amino-4-methylpentyl)-6-fluoro-N-methylnaphthalene-1-carboxamide;hydrochloride CAS No. 2445794-28-3](/img/structure/B2748857.png)
N-(3-Amino-4-methylpentyl)-6-fluoro-N-methylnaphthalene-1-carboxamide;hydrochloride
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Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains functional groups such as amine, methyl, and carboxamide, which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, including amide bond formation, aromatic substitution, and others . The exact synthesis route would depend on the starting materials and the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For example, the amine group can participate in acid-base reactions, and the carboxamide group can undergo hydrolysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental methods. Computational methods can also provide estimates of these properties .Mechanism of Action
Future Directions
The future directions in the study of such compounds could involve further optimization of the compound for increased potency and selectivity towards its biological target, investigation of its pharmacokinetic properties, and preclinical and clinical evaluation if it’s intended to be developed as a drug .
properties
IUPAC Name |
N-(3-amino-4-methylpentyl)-6-fluoro-N-methylnaphthalene-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O.ClH/c1-12(2)17(20)9-10-21(3)18(22)16-6-4-5-13-11-14(19)7-8-15(13)16;/h4-8,11-12,17H,9-10,20H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKBIVULGLAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)C(=O)C1=CC=CC2=C1C=CC(=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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